Methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate is a complex organic compound that belongs to the class of naphthofuran derivatives. This compound is characterized by its unique structure, which includes a naphthofuran core, a bromophenylsulfonamido group, and a methoxymethyl substituent. It is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction involving a suitable naphthol derivative and an appropriate electrophile.
Introduction of the Bromophenylsulfonamido Group:
Methoxymethyl Substitution: The methoxymethyl group is introduced through a methylation reaction using methanol and a suitable methylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromophenylsulfonamido group, potentially converting it to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit interesting activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be explored for drug development. Its structural features make it a candidate for the design of molecules that can interact with specific biological pathways, potentially leading to new treatments for various diseases.
Industry
Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties may be leveraged in the production of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of Methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromophenylsulfonamido group could play a key role in binding to biological targets, while the naphthofuran core may influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-chlorophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate
- Methyl 5-(4-fluorophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate
- Methyl 5-(4-methylphenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate
Uniqueness
Methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets compared to its chloro, fluoro, or methyl analogs.
Properties
IUPAC Name |
methyl 5-[(4-bromophenyl)sulfonylamino]-2-(methoxymethyl)benzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO6S/c1-28-12-19-20(22(25)29-2)17-11-18(15-5-3-4-6-16(15)21(17)30-19)24-31(26,27)14-9-7-13(23)8-10-14/h3-11,24H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVXULVISMAEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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